1-(3-(Phenylamino)phenyl)ethanone
Overview
Description
1-(3-(Phenylamino)phenyl)ethanone is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Formation Mechanisms
1-(3-(Phenylamino)phenyl)ethanone has been studied in the context of chemical synthesis and formation mechanisms. For example, Akimova et al. (2004) demonstrated the formation of (Z)-1,4-diphenyl-2-phenylamino-2-butene-1,4-dione from 1-phenyl-2-(phenylamino)ethanone in a water-ethanol solution, suggesting a reaction with an oxidation product (Akimova et al., 2004).
Electrochemical Characterization
The electrochemical properties of derivatives of this compound have been explored. Surucu et al. (2016) investigated the electrochemical behavior of a synthesized azo dye derivative, using various electrochemical techniques (Surucu, Abaci & Seferoğlu, 2016).
Fungitoxic Properties
This compound derivatives have been evaluated for their fungitoxic properties. Mehton et al. (2009) synthesized derivatives and tested them against various fungi, finding some compounds with effective fungitoxic activity (Mehton, Sharma & Rai, 2009).
Photoprotective Applications
Walters N. Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids using a derivative of this compound, showcasing its potential in photoprotective applications (Walters N. Atemnkeng et al., 2003).
Antimicrobial Activities
Compounds derived from this compound have been studied for their antimicrobial properties. Wanjari (2020) explored the synthesis and antimicrobial activity of a compound derived from this compound, demonstrating its efficacy against gram-positive and gram-negative bacteria (Wanjari, 2020).
Electrocatalytic Applications
Surucu et al. (2017) used a derivative of this compound in combination with reduced graphene oxide to modify an electrode for the detection of organophosphorus pesticides, indicating its potential in electrocatalytic applications (Surucu, Bolat & Abaci, 2017).
Properties
IUPAC Name |
1-(3-anilinophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(16)12-6-5-9-14(10-12)15-13-7-3-2-4-8-13/h2-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXDAANEJMSCEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478887 | |
Record name | 1-(3-Phenylamino-phenyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23699-65-2 | |
Record name | 1-(3-Phenylamino-phenyl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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